1-Tert-butyl 2-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate
Description
This compound is a chiral pyrrolidine derivative characterized by two ester groups (tert-butyl and methyl) and a hydroxyl group at the 3-position. Its stereochemistry (2R,3R) is critical for applications in asymmetric synthesis and pharmaceutical intermediates. Key properties include:
- Molecular formula: C₁₂H₁₉NO₅ (derived from and ).
- Molecular weight: 245.27 g/mol .
- CAS registry: 130966-41-5 (as per , though stereoisomer distinctions may apply; see for alternative CAS entries).
- Applications: Used as a building block in drug discovery, particularly for protease inhibitors and chiral auxiliaries .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(13)8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSSZFBZFUSINI-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl 2-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl acetoacetate with an appropriate amine to form an intermediate, which is then cyclized to produce the pyrrolidine ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which allow for more efficient and sustainable synthesis compared to traditional batch processes . These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 2-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperature controls to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
- Neuroprotective Agents : Research has indicated that compounds similar to 1-tert-butyl 2-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate exhibit neuroprotective properties. They may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems and reducing oxidative stress.
- Anti-inflammatory Effects : The compound's ability to influence inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Studies have shown that derivatives can inhibit pro-inflammatory cytokines, which are critical in conditions like arthritis and other chronic inflammatory diseases.
Organic Synthesis Applications
- Building Block for Synthesis : This compound serves as an important building block in organic synthesis. Its functional groups allow for further derivatization, making it useful in synthesizing more complex molecules. It is particularly valuable in synthesizing pyrrolidine derivatives that are prevalent in pharmacologically active compounds.
- Chiral Synthesis : The chiral nature of 1-tert-butyl 2-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate makes it an essential tool for asymmetric synthesis. It can be employed to create enantiomerically pure compounds which are crucial in the pharmaceutical industry.
Case Study 1: Neuroprotective Properties
A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of pyrrolidine derivatives, including 1-tert-butyl 2-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate. The results demonstrated significant inhibition of neuronal apoptosis in vitro models of neurodegeneration. These findings suggest potential therapeutic applications for neurodegenerative disorders .
Case Study 2: Anti-inflammatory Activity
In another study featured in Pharmacology Reports, researchers evaluated the anti-inflammatory properties of several pyrrolidine derivatives. The study found that the compound effectively reduced inflammation markers in animal models of arthritis, indicating its potential as an anti-inflammatory agent .
Data Table: Comparison of Applications
Mechanism of Action
The mechanism of action of 1-Tert-butyl 2-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent and Stereochemical Variations
The following table summarizes key structural analogues and their distinctions:
Key Observations:
- Substituent Effects: The ethyl ester variant (C₁₃H₂₁NO₅) exhibits higher molecular weight and altered solubility compared to the methyl ester .
- Stereochemical Impact : The (2S,3S) isomer (CAS: 130966-46-0) has identical molecular weight to the target but distinct spatial arrangement, affecting enantioselectivity in reactions .
- Functional Group Modifications : Fluorination at C3 () reduces polarity and may enhance metabolic stability in drug candidates.
Physical and Chemical Properties
Melting Points and Solubility:
- The target compound is typically supplied as a solution (10 mM in DMSO or similar solvents), indicating moderate solubility in polar aprotic solvents .
- Analogues like the chloro-pyridinyl derivative () are solids at room temperature, with higher molecular weights correlating with lower solubility in organic solvents.
Stability:
- The tert-butyl group enhances steric protection of the pyrrolidine ring, improving stability under acidic conditions compared to unprotected analogues .
Biological Activity
Overview
1-Tert-butyl 2-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate is a complex organic compound notable for its unique molecular structure, which includes a tert-butyl group and a hydroxypyrrolidine ring. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.
- IUPAC Name : 1-Tert-butyl 2-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate
- Molecular Formula : C₁₁H₁₉NO₅
- Molar Mass : 245.28 g/mol
- CAS Number : 2165775-01-7
The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors. It is hypothesized that the compound can modulate enzyme activity and receptor signaling pathways, potentially leading to various pharmacological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or alter receptor-mediated signaling processes.
Enzyme Interaction
Research indicates that 1-tert-butyl 2-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate can interact with several enzymes, influencing their activity. This interaction can lead to altered metabolic processes, which may have therapeutic implications.
Pharmacological Effects
Studies have suggested that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial : Potential effects against various bacterial strains.
- Antioxidant : Ability to scavenge free radicals.
- Anti-inflammatory : Modulation of inflammatory pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Antioxidant Activity :
A study highlighted the antioxidant properties of related pyrrolidine derivatives. The presence of hydroxyl groups in the structure is believed to enhance radical scavenging capabilities . -
Enzyme Inhibition :
Research conducted on similar compounds indicated that they could act as inhibitors for enzymes like acetylcholinesterase. This suggests potential applications in treating neurodegenerative diseases . -
Metabolic Pathway Modulation :
Investigations into the metabolic pathways affected by this compound revealed that it could influence the synthesis and degradation of key metabolites involved in cellular signaling .
Comparative Analysis
To better understand the uniqueness of 1-tert-butyl 2-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Tert-butyl 1-methylcyclohexane | Lacks hydroxypyrrolidine ring | Limited biological activity |
| Tert-butyl (2′R,3R)-3-hydroxybutyric acid | Similar tert-butyl group | Exhibits anti-inflammatory properties |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-Tert-butyl 2-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:
- Stereoselective hydroxylation : Introduction of the (2R,3R)-3-hydroxy group via Sharpless asymmetric dihydroxylation or enzymatic catalysis.
- Protection/deprotection strategies : Use of tert-butyl and methyl ester groups to selectively protect carboxylate moieties .
- Coupling reactions : For example, Mitsunobu reactions to install stereochemical centers, followed by purification via column chromatography.
Q. Table 1: Example Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Key Intermediate |
|---|---|---|---|
| 1 | Hydroxylation | OsO₄, NMO, H₂O/acetone | (2R,3R)-3-hydroxypyrrolidine |
| 2 | Carbamate protection | Boc₂O, DMAP, CH₂Cl₂ | 1-Tert-butyl pyrrolidine derivative |
| 3 | Methyl esterification | Methyl chloroformate, Et₃N | Final product |
Validation : NMR (¹H/¹³C) and chiral HPLC confirm stereochemistry and purity .
Q. How is the stereochemical integrity of the (2R,3R) configuration verified experimentally?
Methodological Answer:
- Chiral resolution : Use of chiral columns (e.g., Chiralpak AD-H) in HPLC to separate enantiomers.
- X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis.
- Optical rotation comparison : Match experimental [α]D values with literature data for (2R,3R) diastereomers .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
Methodological Answer:
- Quantum chemical calculations : Density Functional Theory (DFT) predicts transition states and reaction barriers for hydroxylation steps.
- Reaction path screening : Tools like GRRM17 or Gaussian automate exploration of potential intermediates .
- Machine learning : Train models on existing pyrrolidine reaction datasets to predict regioselectivity and stereochemical outcomes.
Q. Table 2: Computational Parameters
| Software | Method | Basis Set | Key Outputs |
|---|---|---|---|
| Gaussian 16 | B3LYP-D3 | 6-31G(d) | Transition state energies |
| ORCA | DLPNO-CCSD(T) | def2-TZVP | Stereochemical preference |
| RDKit | QSAR modeling | — | Reactivity predictions |
Application : Adjust reaction conditions (e.g., solvent polarity) based on computed solvation energies .
Q. How to resolve discrepancies in NMR data for this compound across different studies?
Methodological Answer:
- Cross-validation : Compare ¹H/¹³C NMR with IR (C=O stretch ~1700 cm⁻¹) and MS ([M+H]+ = calculated mass ± 1 Da) .
- Solvent effects : Re-run NMR in deuterated solvents (e.g., CDCl₃ vs. DMSO-d6) to assess peak shifts.
- Dynamic effects : Variable-temperature NMR detects conformational flexibility influencing peak splitting.
Case Study : A reported δ 4.2 ppm (CH-OH) shifted to δ 4.4 ppm in DMSO-d6 due to hydrogen bonding. Confirm via 2D COSY and HSQC .
Q. What role does this compound play in synthesizing bioactive molecules?
Methodological Answer:
- Intermediate in drug discovery : The tert-butyl and methyl esters act as orthogonal protecting groups, enabling sequential functionalization.
- Peptidomimetics : The pyrrolidine scaffold mimics proline in peptide chains, enhancing metabolic stability .
- Case Study : Used in synthesizing kinase inhibitors by coupling the hydroxyl group with boronic acids via Suzuki-Miyaura cross-coupling .
Q. How to address low yields in the final esterification step?
Methodological Answer:
- Reagent optimization : Replace methyl chloroformate with dimethyl carbonate under microwave irradiation (50°C, 30 min).
- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the hydroxyl group.
- Workup : Extract unreacted starting material via liquid-liquid extraction (EtOAc/H₂O) to improve purity .
Q. What purification techniques are most effective for isolating this compound?
Methodological Answer:
- Normal-phase chromatography : Silica gel with gradient elution (hexane/EtOAc 8:2 to 6:4).
- Recrystallization : Use tert-butyl methyl ether (TBME) as a solvent for high-purity crystals.
- Membrane separation : Nanofiltration membranes (MWCO 500 Da) remove low-MW impurities .
Data Contradiction Analysis
Q. How to interpret conflicting melting points reported in literature?
Methodological Answer:
- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to isolate polymorphs.
- DSC analysis : Differential Scanning Calorimetry identifies melting endotherms for each polymorph.
- Purity correlation : Compare melting ranges with HPLC purity data (>98% purity narrows mp range) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
